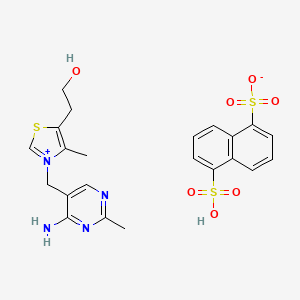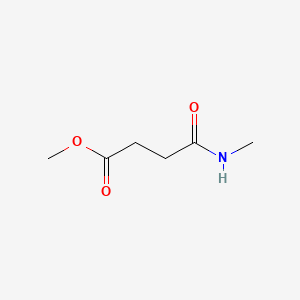
Methyl 4-(methylamino)-4-oxobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(methylamino)-4-oxobutyrate: is a chemical compound with significant applications in various scientific fields. It is known for its role in biochemical processes and potential therapeutic uses.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic organic compounds
Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. Advanced techniques such as catalysis and controlled reaction environments are employed to achieve this.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound, resulting in the formation of new compounds with altered properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different esters and amides.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It plays a role in biochemical pathways and is used in studies related to enzyme activity and metabolic processes. Medicine: Potential therapeutic applications include its use as a precursor in drug synthesis and as a biomarker in diagnostic assays. Industry: The compound is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biochemical processes. The exact mechanism may vary depending on the context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 4-aminobenzoate: Used in the synthesis of various pharmaceuticals.
Methyl 4-(hydroxymethyl)benzoate: Employed in the production of polymers.
Methyl 4-(aminomethyl)benzoate: Utilized in biochemical research.
Uniqueness: Methyl 4-(methylamino)-4-oxobutyrate stands out due to its specific functional groups and reactivity, making it suitable for a wide range of applications.
This comprehensive overview highlights the importance of this compound in scientific research and industry. Its versatile nature and unique properties make it a valuable compound in various fields.
Propiedades
Número CAS |
68758-86-1 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
methyl 4-(methylamino)-4-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-7-5(8)3-4-6(9)10-2/h3-4H2,1-2H3,(H,7,8) |
Clave InChI |
DLCZEMNBMNTMGI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


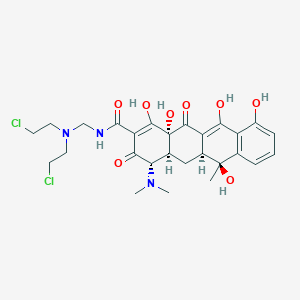
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
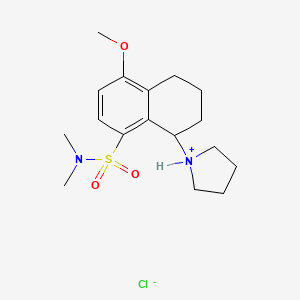

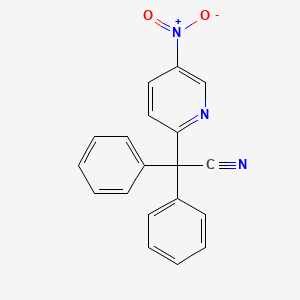
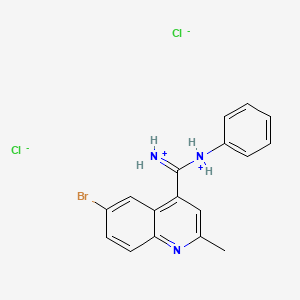
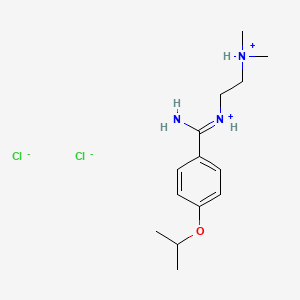
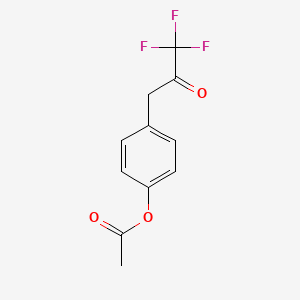
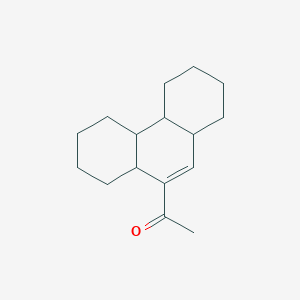
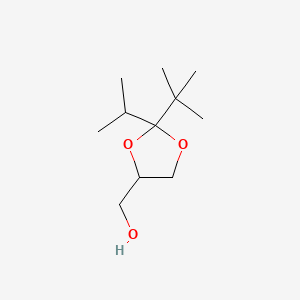
![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)
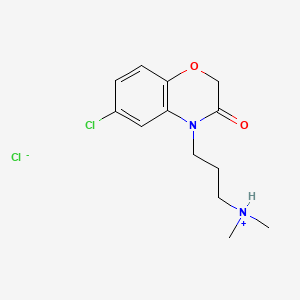
![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)
